N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core linked to a tetrahydrobenzothiophen moiety via a hydroxymethyl group. The tetrahydrobenzothiophen ring may exhibit puckering dynamics, as described by Cremer and Pople’s generalized ring puckering coordinates, which influence conformational stability .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c19-15(7-2-4-12-10(15)6-8-22-12)9-16-24(20,21)13-5-1-3-11-14(13)18-23-17-11/h1,3,5-6,8,16,19H,2,4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOQVGWSSJVLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on existing research findings.
The compound's molecular formula is with a molecular weight of 381.5 g/mol. The structure includes a benzothiadiazole moiety that is linked to a tetrahydro-benzothiophene derivative, which is believed to contribute to its biological activity .
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor , antimicrobial , and anti-inflammatory activities. The mechanisms of action appear to involve interactions with various biological targets such as enzymes and receptors.
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate its ability to inhibit cell proliferation significantly. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
These results indicate that the compound exhibits a higher potency in two-dimensional assays compared to three-dimensional models, suggesting its potential for further development as an antitumor agent .
Antimicrobial Activity
The antimicrobial properties of the compound have also been assessed against various pathogens. Testing against Gram-positive and Gram-negative bacteria showed promising results:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Saccharomyces cerevisiae | Moderate activity |
These findings indicate that the compound could serve as a candidate for developing new antimicrobial agents .
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical biochemical pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes responsible for cell proliferation.
- Receptor Modulation : Interaction with receptors could modulate signaling pathways related to inflammation and tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Study on Antitumor Activity : A study evaluated the effects of the compound on tumor cell lines and reported significant inhibition rates at varying concentrations .
- Antimicrobial Testing : Another research focused on the antimicrobial efficacy against selected bacterial strains using broth microdilution methods .
- Comparative Analysis : Comparative studies with similar compounds indicated that derivatives containing benzothiadiazole structures generally exhibit superior biological activities compared to their benzimidazole counterparts .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits promising biological activities:
Antimicrobial Properties
Studies have shown that N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has potential antimicrobial effects. It may interact with specific enzymes or receptors within microbial cells, leading to inhibition of growth and proliferation.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Mechanistic studies are ongoing to elucidate its interactions with cancer cell lines and to determine the pathways involved in its anticancer activity.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-[...]-2,1,3-benzothiadiazole | 12.5 | Staphylococcus aureus |
| N-[...]-2,1,3-benzothiadiazole | 25 | Escherichia coli |
Case Study 2: Anticancer Activity
A recent in vitro study on cancer cell lines demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was calculated at 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several sulfonamide and heterocyclic derivatives:
*Estimated based on structural analogs.
Key Observations:
- Benzothiadiazole vs. Benzothiazole: The target compound’s benzothiadiazole core (two nitrogens, one sulfur) differs from benzothiazole (one nitrogen, one sulfur) in , impacting electronic properties and binding interactions .
- Substituent Effects: The hydroxymethyl group on the tetrahydrobenzothiophen may enhance hydrophilicity compared to ’s morpholine-sulfonamide (higher XLogP3 = 4.9) .
Physicochemical Properties
- Solubility: VU0255035’s solubility in DMSO (>5 mg/mL) suggests moderate solubility for benzothiadiazole-sulfonamides, while the target compound’s hydroxymethyl group may improve aqueous solubility .
- Lipophilicity: The target’s estimated XLogP3 (~3.5) is lower than ’s compound (4.9), reflecting reduced membrane permeability but enhanced solubility .
Preparation Methods
Cyclization of Ortho-Substituted Anilines
The benzothiadiazole core is synthesized via cyclization of 2-aminobenzenethiol derivatives. A typical protocol involves reacting 4-chloro-2-nitroaniline with thiourea in ethanol under reflux (78°C, 12 hours), followed by reduction with iron powder in acetic acid to yield 4-amino-2,1,3-benzothiadiazole. Subsequent sulfonation is achieved using chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, producing 2,1,3-benzothiadiazole-4-sulfonyl chloride in 85% yield.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Sulfonation temperature | 0–5°C | 85 |
| Reaction time | 2 hours | — |
| Solvent | Chlorosulfonic acid (neat) | — |
Key Insight : Lower temperatures minimize side reactions such as over-sulfonation, while stoichiometric excess of ClSO₃H ensures complete conversion.
Preparation of (4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methanamine
Cyclohexenone Thioether Formation
The tetrahydrobenzothiophene moiety is synthesized via Friedel-Crafts alkylation. Cyclohexenone is treated with thiophenol in the presence of BF₃·Et₂O (5 mol%) at 25°C for 6 hours, yielding 4-phenylthio-cyclohexanone. Subsequent reduction with NaBH₄ in methanol (0°C, 1 hour) produces 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene (75% yield).
Reductive Amination
The alcohol intermediate is converted to the amine via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide. Deprotection with hydrazine hydrate in ethanol (reflux, 4 hours) yields (4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methanamine (68% yield).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | BF₃·Et₂O, 25°C, 6 hours | 75 |
| Mitsunobu reaction | DEAD, PPh₃, phthalimide | 82 |
| Deprotection | Hydrazine hydrate, reflux | 68 |
Optimization Note : Substituting DEAD with diisopropyl azodicarboxylate (DIAD) improves reaction safety without compromising yield.
Coupling and Final Product Synthesis
Sulfonamide Bond Formation
The sulfonyl chloride intermediate is reacted with (4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methanamine in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N, 2.5 equiv) is added to scavenge HCl, and the mixture is stirred for 24 hours at 25°C. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to yield the final compound (78% yield).
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling temperature | 0°C → 25°C | 78 |
| Base | Et₃N (2.5 equiv) | — |
| Purification | Column chromatography | — |
Side Reaction Mitigation : Strict temperature control during coupling prevents sulfonamide hydrolysis, while Et₃N ensures efficient HCl neutralization.
Analytical Validation and Scalability
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide, and what are their critical reaction parameters?
- Methodology : A common approach involves condensation reactions under reflux conditions. For example, sulfonamide derivatives are synthesized by reacting substituted benzothiazoles with sulfonyl chlorides in pyridine and acetic anhydride under heat (50–60°C for 2–4 hours) to ensure complete acylation . Solvent choice (e.g., absolute ethanol with glacial acetic acid) and reflux duration (4+ hours) significantly impact yield and purity . Post-reaction workup includes solvent evaporation under reduced pressure and filtration to isolate the solid product .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=S at 1243–1258 cm⁻¹, NH stretches at 3150–3319 cm⁻¹) and tautomeric forms (absence of S-H bands at ~2500–2600 cm⁻¹ confirms thione tautomers) .
- NMR (¹H/¹³C) : Resolves aromatic protons, methylene linkages, and sulfonamide groups. For example, downfield shifts in ¹H-NMR (~δ 10–12 ppm) indicate NH groups in sulfonamides .
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns consistent with the benzothiadiazole-sulfonamide scaffold .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology : Screen against enzyme targets (e.g., carbonic anhydrases) using fluorescence-based assays or microbial growth inhibition studies. Dose-response curves (IC₅₀/EC₅₀) and selectivity ratios against related isoforms are critical for prioritizing hits .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up without compromising purity?
- Methodology :
- Process Control : Implement real-time monitoring (e.g., in-line IR spectroscopy) to track reaction progression and optimize reflux time .
- Separation Technologies : Use membrane filtration or column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to remove byproducts like unreacted benzothiophene intermediates .
- DoE (Design of Experiments) : Vary parameters (temperature, molar ratios) to identify optimal conditions via response surface modeling .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Purity Verification : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to confirm ≥95% purity, as impurities (e.g., residual solvents) may skew bioassay results .
- Assay Standardization : Cross-validate activity in multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Structural Reanalysis : Re-examine NMR/IR data to confirm correct tautomeric form (thione vs. thiol), which affects binding affinity .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Analog Synthesis : Modify the benzothiophene hydroxy group (e.g., acetylation, alkylation) or sulfonamide substituents to probe steric/electronic effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs) and guide analog design .
- Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with activity .
Data Contradiction Analysis
Q. Why might spectral data (e.g., NMR) for this compound vary between research groups?
- Resolution :
- Solvent Effects : Deuteration level (e.g., DMSO-d₆ vs. CDCl₃) can shift proton signals. Always report solvent and calibration standards .
- Tautomerism : Thione-thiol equilibria (observed in benzothiazole derivatives) require variable-temperature NMR or X-ray crystallography to confirm dominant forms .
- Impurity Peaks : Residual solvents (e.g., DMF) or synthetic byproducts (e.g., chlorinated intermediates) may overlap with target signals. Use 2D NMR (COSY, HSQC) for unambiguous assignment .
Theoretical and Methodological Frameworks
Q. How to align research on this compound with broader chemical or pharmacological theories?
- Methodology :
- Link to Enzyme Inhibition : Frame studies within the context of sulfonamide-based carbonic anhydrase inhibitors, leveraging known SARs (e.g., zinc-binding motifs) to hypothesize mechanisms .
- Adopt QSPR Models : Use quantitative structure-property relationships to predict solubility, bioavailability, or toxicity, integrating results into drug development pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
